N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7OS2/c1-10-3-5-12(6-4-10)22-7-8-23-15(22)20-21-16(23)25-9-13(24)17-14-19-18-11(2)26-14/h3-6H,7-9H2,1-2H3,(H,17,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFUKYOMFCMBDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NN=C(S4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a novel heterocyclic compound that combines the biological activities of both the thiadiazole and imidazotriazole moieties. This article explores its biological activity, focusing on its anticancer properties and other potential therapeutic effects.
Structure and Synthesis
The compound's structure consists of a thiadiazole ring linked to an imidazotriazole framework through a thioacetamide group. The synthesis typically involves multi-step reactions that include the formation of the thiadiazole and imidazotriazole rings followed by coupling reactions.
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:
- In vitro studies have shown that derivatives of 1,3,4-thiadiazole can inhibit the growth of various cancer cell lines. A study reported IC50 values for certain thiadiazole derivatives against breast cancer cell lines (MCF-7) as low as 0.28 µg/mL , indicating potent cytotoxicity .
- Another research highlighted that derivatives with specific substituents on the thiadiazole ring showed enhanced activity against colon (HCT116) and lung (A549) cancer cell lines . The compound has been evaluated alongside these derivatives for its potential to induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | MCF-7 | 0.28 |
| Compound B | HCT116 | 3.29 |
| Compound C | A549 | 0.52 |
Antimicrobial Properties
The 1,3,4-thiadiazole scaffold is recognized for its broad-spectrum antimicrobial activity:
- Compounds derived from this scaffold have shown efficacy against various bacteria and fungi. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 0.0039 to 0.125 μg/ml against Gram-positive bacteria .
Other Biological Activities
Beyond anticancer and antimicrobial effects, compounds like this compound may also exhibit:
- Anti-inflammatory effects : Thiadiazole derivatives have been reported to inhibit inflammatory pathways.
- Anticonvulsant properties : Some studies suggest that modifications in the thiadiazole structure can enhance anticonvulsant activity.
Case Studies and Research Findings
Several case studies highlight the promising biological activities of thiadiazole derivatives:
- Anticancer Efficacy : A study evaluated a series of thiadiazole derivatives and reported significant growth inhibition across multiple cancer cell lines with varying IC50 values .
- Synergistic Effects : Research indicates that combining thiadiazole with other pharmacophores can lead to synergistic effects that enhance overall efficacy while reducing toxicity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide involves multi-step reactions that typically include the formation of thiadiazole and imidazole rings. Various synthetic methodologies have been reported to achieve this compound, including:
- Alkylation Reactions : Utilizing potassium salts and chloroacetamides.
- Aminolysis : Involving activated acids with N,N’-carbonyldiimidazole (CDI) as a coupling agent.
Characterization techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activities against a range of bacterial and fungal pathogens. For instance:
- In vitro Studies : Compounds similar to this compound have shown promising results against Gram-positive and Gram-negative bacteria in turbidimetric assays .
Anticancer Activity
The anticancer potential of this compound has been explored through various studies:
- Cell Line Studies : The compound has been tested against multiple cancer cell lines using assays such as Sulforhodamine B (SRB). Results indicate that it may inhibit the proliferation of cancer cells effectively .
| Cell Line | Percent Growth Inhibition (%) |
|---|---|
| MCF7 | 67.55 |
| A549 | 56.88 |
| HCT116 | 59.02 |
Case Studies
Several studies have documented the effectiveness of thiadiazole derivatives in clinical settings:
- Study on Anticancer Efficacy : A study published in Drug Design highlighted the synthesis and testing of related compounds against various cancer cell lines. The results showed a significant reduction in cell viability for certain derivatives .
- Antimicrobial Screening : Another research effort focused on the antimicrobial properties of thiadiazole derivatives demonstrated effective inhibition against both bacterial strains and fungal species .
Chemical Reactions Analysis
Nucleophilic Substitution at Thiadiazole and Imidazotriazole Moieties
The sulfur and nitrogen atoms in the thiadiazole ring facilitate nucleophilic substitution reactions. For example:
In imidazotriazole systems, the N-7 position reacts with electrophiles like methyl iodide under basic conditions (DMF, NaH, 0°C), forming quaternary ammonium salts .
Cycloaddition and Ring-Opening Reactions
The compound participates in 1,3-dipolar cycloadditions due to electron-deficient triazole rings:
Example Reaction Pathway
textCompound + Nitrile oxide (RCNO) → [3+2] cycloadduct (isoxazoline derivative)
Ring-opening of the thiadiazole moiety occurs under strong reducing agents (e.g., LiAlH₄), yielding dithiolane intermediates .
Oxidation of Thioether Linkage
The thioether (-S-) group oxidizes selectively:
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| H₂O₂ (30%) | Sulfoxide (-SO-) | RT, 2 hr, acetic acid |
| mCPBA | Sulfone (-SO₂-) | DCM, 0°C → RT, 6 hr |
Sulfoxide derivatives show enhanced solubility in polar solvents (e.g., DMSO) .
Functionalization via Cross-Coupling
The p-tolyl group enables Suzuki-Miyaura couplings:
Protocol
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃
-
Solvent : DME/H₂O (4:1)
-
Temperature : 100°C, 24 hr
-
Scope : Aryl boronic acids with electron-withdrawing/donating groups (e.g., 4-CF₃, 4-OMe)
Biological Activity-Driven Modifications
Structural analogs demonstrate that modifications at the acetamide group improve pharmacokinetics:
| Modification | Biological Impact |
|---|---|
| Replacement with trifluoromethyl | 3.2× increased cytotoxicity (IC₅₀ = 9 μM) |
| Methoxy substitution | Enhanced blood-brain barrier permeability |
Stability Under Physiological Conditions
-
pH 7.4 buffer : Stable for >48 hr (HPLC monitoring)
-
Liver microsomes : Rapid oxidation to sulfoxide (t₁/₂ = 15 min)
This compound’s reactivity profile aligns with established trends in thiadiazole and imidazotriazole chemistry, enabling tailored derivatization for medicinal applications. Experimental protocols from analogous systems provide validated pathways for further functionalization .
Q & A
Basic Research Questions
What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step pathways, typically starting with the formation of the thiadiazole and imidazo-triazole cores. Key steps include:
- Thiadiazole ring formation : Use cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux in ethanol or DMF .
- Coupling reactions : Employ nucleophilic substitution (e.g., thiol-acetamide coupling) using anhydrous potassium carbonate in acetone or DMF at 60–80°C for 3–5 hours .
- Critical parameters : Control temperature (±2°C), solvent polarity, and stoichiometric ratios of reagents to minimize side products. Monitor progress via TLC (chloroform:acetone, 3:1) .
Which characterization techniques are most reliable for confirming structural integrity?
- Nuclear Magnetic Resonance (NMR) : Use and NMR to verify proton environments (e.g., thiadiazole CH at δ 2.5–3.0 ppm) and carbon backbone .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify key functional groups (e.g., C=O stretch at 1650–1700 cm, S-C=S at 650–750 cm) .
How should researchers design initial biological activity assays for this compound?
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM, with cisplatin as a positive control .
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via agar diffusion, comparing zones of inhibition to standard antibiotics .
- Dose-response curves : Generate IC values using serial dilutions and nonlinear regression analysis .
Advanced Research Questions
How do structural modifications (e.g., p-tolyl vs. fluorophenyl substituents) impact bioactivity?
- Substituent analysis : Compare analogues with electron-withdrawing (e.g., 4-fluorophenyl) vs. electron-donating (e.g., p-tolyl) groups. Use molecular docking to assess binding affinity to targets like EGFR or COX-2 .
- SAR studies : Synthesize derivatives with systematic substitutions and correlate logP values (HPLC-derived) with cytotoxicity to identify pharmacophores .
How can researchers resolve contradictions in spectral or crystallographic data?
- X-ray crystallography : If single crystals are elusive (common for flexible acetamide derivatives), optimize crystallization using slow vapor diffusion with dichloromethane/hexane. Compare experimental XRD data with computational predictions (e.g., Mercury CSD) .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotameric thioacetamide groups) by variable-temperature NMR in DMSO-d .
What mechanistic approaches elucidate the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes like thymidylate synthase. Validate with mutagenesis studies on key residues (e.g., Cys154 in the active site) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
What strategies improve solubility and bioavailability without compromising activity?
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl or PEG groups) at the acetamide nitrogen. Assess solubility via shake-flask method in PBS (pH 7.4) .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates. Monitor stability via PXRD and DSC .
How can computational modeling accelerate reaction optimization?
- Quantum chemical calculations : Use Gaussian 16 to model reaction pathways (e.g., thiadiazole cyclization) and identify transition states. Compare activation energies for solvent alternatives (e.g., DMF vs. THF) .
- Machine learning : Train models on reaction databases (e.g., Reaxys) to predict optimal conditions (temperature, catalyst) for imidazo-triazole formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
